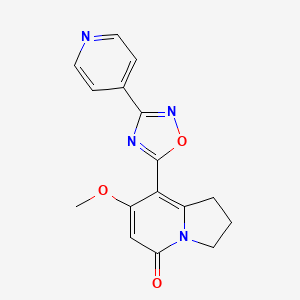![molecular formula C22H20N4O4S B2593473 4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide CAS No. 713083-87-5](/img/structure/B2593473.png)
4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoxaline sulfonamides, such as the compound , involves a two-step process . Initially, chlorosulfonation of 2-(4-methoxyphenyl) quinoxaline is performed using chlorosulfonic acid, leading to 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride . Subsequently, quinoxaline sulfonamides are synthesized by reacting quinoxaline sulfonyl chloride with different aromatic amines under solvent-free conditions .Chemical Reactions Analysis
The compound “4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide” is synthesized through a series of chemical reactions involving o-phenylene diamine and 2-bromoacetophenones . The reactions are carried out in ethanol under catalyst-free conditions .Scientific Research Applications
Antibacterial Activity
Quinoxalines and their derivatives exhibit antibacterial properties . Researchers have synthesized quinoxaline sulfonamides from 2-(4-methoxyphenyl)quinoxaline. The process involves chlorosulfonation of 2-(4-methoxyphenyl)quinoxaline, leading to 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride. Subsequently, quinoxaline sulfonamides are formed by reacting the sulfonyl chloride with various aromatic amines under solvent-free conditions. These synthesized compounds have been evaluated for antibacterial activity against Staphylococcus spp. and Escherichia coli bacteria .
Dye and Pigment Synthesis
4-Methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide serves as an intermediate for dye and pigment synthesis . Its chemical properties make it suitable for incorporating into colorants and pigments.
properties
IUPAC Name |
4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-29-16-10-12-18(13-11-16)31(27,28)26-22-21(23-15-6-5-7-17(14-15)30-2)24-19-8-3-4-9-20(19)25-22/h3-14H,1-2H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAPEOHSPNDZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2593390.png)



![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2593397.png)

![8,9-Dimethoxy-2-methyl-5-[(3-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2593400.png)
![1-[5-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2593402.png)

![3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2593404.png)


![ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2593412.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2593413.png)